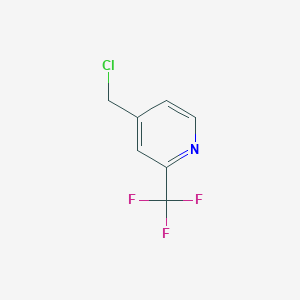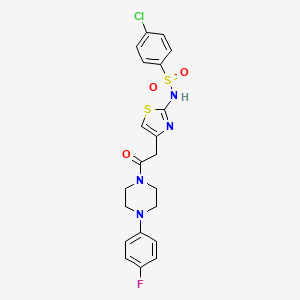
4-(氯甲基)-2-(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(trifluoromethyl)pyridine is a derivative of pyridine . It is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It has unique physical and chemical properties and outstanding biological activity . A variety of pesticide compounds with the trifluoromethylpyridine (TFMP) fragment have been discovered and marketed and have played important roles in crop protection research .
Synthesis Analysis
The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . An efficient Cu (OTf)2-catalyzed and microwave-assisted rapid synthesis of 3,4-fused chromenopyridinones under neat conditions has been reported .
科学研究应用
合成和结构表征
4-(氯甲基)-2-(三氟甲基)吡啶及其衍生物因其在各种合成工艺中的潜力而受到研究。例如,三氟甲基-吡啶的衍生物已被研究其与碘的相互作用,有助于理解此类化合物中的络合物形成和晶体结构(Chernov'yants 等人,2011 年)。此外,还探索了 2-氯-3-(2',2',2'-三氟乙氧基)-吡啶等相关化合物的合成,因为它作为高效除草剂合成中的关键中间体(左杭东,2010 年)。
在化学反应中的作用
这种化学物质也与探索吡啶衍生物与其他化合物反应的研究相关。例如,一项研究表明,在特定条件下,吡啶衍生物与二氯甲烷反应形成特定化合物,揭示了此类反应的机理(Rudine 等人,2010 年)。
功能化和金属化
已经研究了三氟甲基取代吡啶(包括 4-(三氟甲基)吡啶)的直接金属化和随后的功能化,为对生命科学导向研究很重要的区域选择性功能化技术提供了见解(Schlosser & Marull,2003 年)。
卤素取代和亲电反应
研究还集中在吡啶中的卤素取代上。例如,2-氯-6-(三氟甲基)吡啶可以通过涉及二异丙基酰胺锂和碘的反应转化为各种衍生物,证明了此类化合物在有机合成中的多功能性(Mongin 等人,1998 年)。
作用机制
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylated compounds are known to interact with carbon-centered radical intermediates .
Biochemical Pathways
Trifluoromethylated compounds are known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
Trifluoromethylated compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
安全和危害
According to the safety data sheet provided by Sigma-Aldrich, 4-(Chloromethyl)-2-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
生化分析
Biochemical Properties
The biochemical properties of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine are intriguing. It has been found to interact with various enzymes and proteins . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine is complex and multifaceted. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being explored.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine in laboratory settings are yet to be fully characterized. It is believed that the compound’s effects may change over time, potentially involving aspects of stability, degradation, and long-term effects on cellular function . More in-depth studies are required to confirm these findings.
Dosage Effects in Animal Models
The effects of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally understood that dosage can significantly impact the observed effects, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
4-(Chloromethyl)-2-(trifluoromethyl)pyridine is involved in certain metabolic pathways . It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels. The specifics of these interactions and their implications are still being studied.
Transport and Distribution
It is believed that the compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
属性
IUPAC Name |
4-(chloromethyl)-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-5-1-2-12-6(3-5)7(9,10)11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIMSDQEIAGDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027545-48-7 |
Source


|
| Record name | 4-(chloromethyl)-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2624242.png)

![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)
![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)





![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)
![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)

![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)
